molecular formula C6H5FN2O2 B14253789 3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid CAS No. 438206-53-2

3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid

Cat. No.: B14253789
CAS No.: 438206-53-2
M. Wt: 156.11 g/mol
InChI Key: RFMNRJRCGGJPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid is a compound that features a fluorine atom and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various imidazole derivatives.

Scientific Research Applications

3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure similar to 3-Fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid but without the fluorine atom.

    Fluoroimidazole: Compounds that contain both fluorine and imidazole rings but differ in the position of the fluorine atom.

    Histidine: An amino acid with an imidazole side chain, similar in structure but different in function.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the imidazole ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

438206-53-2

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

3-fluoro-3-(1H-imidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C6H5FN2O2/c7-4(1-6(10)11)5-2-8-3-9-5/h1-3H,(H,8,9)(H,10,11)

InChI Key

RFMNRJRCGGJPIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(=CC(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.